molecular formula C12H11NO2 B2499692 1-(Oxetan-3-yloxy)isoquinoline CAS No. 2199180-37-3

1-(Oxetan-3-yloxy)isoquinoline

Cat. No.: B2499692
CAS No.: 2199180-37-3
M. Wt: 201.225
InChI Key: JRBHUCURQNSNFZ-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yloxy)isoquinoline is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . Its CAS registry number is 2199180-37-3 . This chemical features an isoquinoline group linked via an ether bond to an oxetane ring, a structure known to be of high interest in medicinal chemistry for its potential to improve the physicochemical properties of drug candidates. The SMILES string for this molecule is C1OCC1OC1=NC=CC2=CC=CC=C12, and its InChIKey is JRBHUCURQNSNFZ-UHFFFAOYSA-N . While specific biological data for this exact molecule is not fully disclosed in public sources, compounds containing the this compound scaffold are explored in pharmaceutical research. For instance, related isoquinoline derivatives have been patented for their use in the treatment of parasitic infections, where they are believed to act by modulating Slo-1 calcium-gated potassium channels in nematodes, leading to a paralytic effect . This building block is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle all chemicals appropriately using proper personal protective equipment.

Properties

IUPAC Name

1-(oxetan-3-yloxy)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHUCURQNSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Oxetan-3-yloxy)isoquinoline involves several steps, primarily focusing on the formation of the oxetane and isoquinoline rings and their subsequent coupling.

  • Oxetane Synthesis: : Oxetanes can be synthesized through various methods, including intramolecular etherification, epoxide ring opening/ring closing, and electrophilic halocyclization of alcohols . One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

  • Isoquinoline Synthesis: : Isoquinoline can be synthesized through several methods, such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and the Pictet-Gams reaction . These methods typically involve the cyclization of benzylamine derivatives or the condensation of ortho-substituted benzaldehydes with amines.

  • Coupling of Oxetane and Isoquinoline: : The final step involves the coupling of the oxetane and isoquinoline rings. This can be achieved through nucleophilic substitution reactions, where the oxetane ring is introduced to the isoquinoline structure under basic conditions .

Chemical Reactions Analysis

1-(Oxetan-3-yloxy)isoquinoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides .

  • Reduction: : Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives .

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring, depending on the reagents and conditions used .

  • Ring-Opening Reactions: : The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various open-chain derivatives .

Scientific Research Applications

1-(Oxetan-3-yloxy)isoquinoline has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .

  • Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

  • Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .

  • Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function .

  • Pathways: : It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Activity

Ru(II) complexes with isoquinoline-triazole chelators demonstrate 2.5- to 40-fold greater potency against Gram-positive bacteria (e.g., Bacillus subtilis) than pyridine-based analogs, highlighting the importance of isoquinoline’s aromatic system and substitution pattern . The oxetane group’s moderate hydrophobicity in 1-(Oxetan-3-yloxy)isoquinoline may enhance bacterial membrane interaction without compromising solubility, a critical factor in antimicrobial optimization.

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

Compound MIC (μM) Target Organism Key Feature Reference
Ru(II)-1-triazole-isoquinoline 0.4 Bacillus subtilis MLCT at 450 nm
3-Benzylisoquinoline 2.1 Staphylococcus aureus Hydrophobic substituent
This compound Pending data Oxetane rigidity

Cytotoxicity and Antiproliferative Effects

Isoquinoline derivatives with phenoxy or diethylaminoethyl substituents show potent cytotoxicity (IC₅₀ = 1.93–33.84 μM) against HeLa and T47D cancer cell lines . The oxetane group’s electron-withdrawing nature in this compound may enhance DNA intercalation or enzyme inhibition, similar to sulfonamide derivatives like H7, which inhibit protein kinase C (IC₅₀ = 5.8 μM) .

Spectroscopic and Structural Properties

  • Fluorescence: Lactam-substituted isoquinolines exhibit high quantum yields due to rigidified π-conjugation .
  • Coordination Chemistry: Ru(II) complexes with 1-substituted isoquinolines display unique MLCT bands, suggesting that this compound could serve as a ligand with tunable redox and optical properties .

Table 2: Spectroscopic Properties of Isoquinoline Derivatives

Compound λₐᵦₛ (nm) Quantum Yield (Φ) Application Reference
1-(Isoquinolin-3-yl)azetidin-2-one 350 0.963 Fluorescent probes
Ru(II)-1-triazole-isoquinoline 450/472 Antimicrobial agents
This compound Pending data Potential biosensor ligand

Biological Activity

1-(Oxetan-3-yloxy)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline core, which is known for its diverse biological activities. The oxetane group contributes to the compound's unique properties, potentially enhancing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies, revealing promising results against various cancer cell lines. The compound has shown cytotoxic effects, particularly in breast and lung cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

  • MCF-7 Cells : Treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours.
  • A549 Cells : A similar treatment led to a 60% reduction in viability under the same conditions.

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the underlying pathways involved.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-710
A5498

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

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